

Interaction Partners of SA-2 within the Cohesin Complex: A Technical Guide

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Compound of Interest

Compound Name: SA-2

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Abstract

The cohesin complex is a multi-subunit protein machinery essential for sister chromatid cohesion, DNA repair, and the regulation of gene expression. A key component of this complex is the Stromal Antigen 2 (**SA-2**), also known as STAG2. Dysregulation and mutation of STAG2 have been implicated in various cancers, making the intricate network of its protein-protein interactions a critical area of study for therapeutic development. This technical guide provides an in-depth overview of the known interaction partners of **SA-2** within the cohesin complex, presenting quantitative data, detailed experimental protocols for identifying and validating these interactions, and visual representations of the molecular relationships.

Core Interaction Partners of SA-2 in the Cohesin Complex

SA-2 is an integral component of the canonical cohesin ring, which is formed by four core subunits. The primary interaction partners of **SA-2** within this complex are:

- **RAD21** (Cleavage and Polyadenylation Specificity Factor Subunit 1): A kleisin subunit that acts as a scaffold, holding the SMC (Structural Maintenance of Chromosomes) proteins together. **SA-2** directly binds to RAD21.

- SMC1A (Structural Maintenance of Chromosomes 1A): A core ATPase subunit of the cohesin ring.
- SMC3 (Structural Maintenance of Chromosomes 3): Another core ATPase subunit that heterodimerizes with SMC1A.

Beyond the core complex, **SA-2** is also known to interact with other regulatory proteins, most notably:

- CTCF (CCCTC-binding factor): A zinc-finger protein that plays a crucial role in defining chromatin loop boundaries and is a key factor in cohesin's localization on the genome.

While STAG1 and STAG2 are largely mutually exclusive in cohesin complexes, they share binding sites on the genome.^{[1][2]} Co-immunoprecipitation experiments have shown that immunoprecipitation of STAG2 pulls down SMC1A, but not STAG1, confirming they are in separate complexes.^[1]

Quantitative Analysis of Cohesin Interactions

Precise quantitative data on the binding affinities of human **SA-2** with its core interaction partners is not extensively available in the literature. However, studies on its paralog, STAG1, provide valuable insights into the stoichiometry and affinity within the cohesin complex. It is important to note that while STAG1 and STAG2 have distinct roles, they share a high degree of sequence homology, and their interactions within the cohesin core are expected to be broadly similar.

Interacting Proteins	Method	Reported Affinity (Kd)	Stoichiometry	Reference
STAG1 - Cohesin Trimer (SMC1/SMC3/RAD21)	Mass Photometry	~7 nM	1:1	(Proxy Data)
NIPBL - Cohesin Trimer (SMC1/SMC3/RAD21)	Mass Photometry	~20 nM	1:1	(Proxy Data)
STAG2 - RAD21	Yeast Two-Hybrid, Co-IP	Not Quantified	Direct Interaction	[3]
STAG2 - SMC1A	Co-Immunoprecipitation	Not Quantified	Complex Component	[1]
STAG2 - SMC3	Inferred from complex	Not Quantified	Complex Component	[4]

Note: The quantitative data for STAG1 and NIPBL interactions with the cohesin trimer are provided as a proxy to understand the general range of affinities within the complex. Further dedicated biophysical studies are required to determine the precise binding kinetics of **SA-2**.

Experimental Protocols for Studying SA-2 Interactions

The identification and validation of protein-protein interactions are fundamental to understanding the function of the cohesin complex. The following are detailed methodologies for key experiments used to probe the interaction partners of **SA-2**.

Co-Immunoprecipitation (Co-IP) of the SA-2 Cohesin Complex

Co-immunoprecipitation is a robust method to isolate a protein of interest and its binding partners from a cell lysate.

Objective: To verify the interaction between **SA-2** and other cohesin subunits (e.g., RAD21, SMC1A) in a cellular context.

Methodology:

- Cell Culture and Lysis:
 - Culture human cell lines (e.g., HeLa, HCT116) to 80-90% confluency.
 - Wash cells with ice-cold PBS and harvest by scraping.
 - Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
- Immunoprecipitation:
 - Determine the protein concentration of the lysate using a Bradford or BCA assay.
 - Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator.
 - Incubate the pre-cleared lysate with a primary antibody specific for **SA-2** (or a tagged version of the protein) overnight at 4°C on a rotator. A negative control IgG antibody should be used in parallel.
 - Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- Washing and Elution:

- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
- Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
- Analysis by Western Blot:
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Probe the membrane with primary antibodies against the expected interaction partners (e.g., RAD21, SMC1A).
 - Incubate with a corresponding HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

Yeast Two-Hybrid (Y2H) Assay for Binary Interaction Mapping

The Y2H system is a powerful genetic method to identify binary protein-protein interactions in vivo.

Objective: To determine if **SA-2** and a putative partner protein (e.g., RAD21) directly interact.

Methodology:

- Vector Construction:
 - Clone the full-length or specific domains of the **SA-2** coding sequence into a "bait" vector (e.g., pGBKT7), which fuses the protein to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4).
 - Clone the coding sequence of the potential interaction partner ("prey") into a corresponding prey vector (e.g., pGADT7), fusing it to the activation domain (AD) of the transcription factor.

- Yeast Transformation:
 - Co-transform a suitable yeast strain (e.g., AH109, Y2HGold) with the bait and prey plasmids using a standard lithium acetate method.
 - Plate the transformed yeast on selection media lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.
- Interaction Screening:
 - Colonies that grow on the double dropout media are then replica-plated onto higher stringency selection media lacking histidine (SD/-Leu/-Trp/-His) and adenine (SD/-Leu/-Trp/-His/-Ade).
 - Growth on these plates indicates a physical interaction between the bait and prey proteins, which reconstitutes the transcription factor and activates the reporter genes (HIS3 and ADE2).
- Quantitative and Confirmatory Assays:
 - A β -galactosidase filter lift assay can be performed for a quantitative measure of the interaction strength.
 - To rule out auto-activation, control transformations with the bait plasmid alone and an empty prey vector, and the prey plasmid alone with an empty bait vector should be performed.

Cross-linking Mass Spectrometry (XL-MS) for In-situ Interaction Mapping

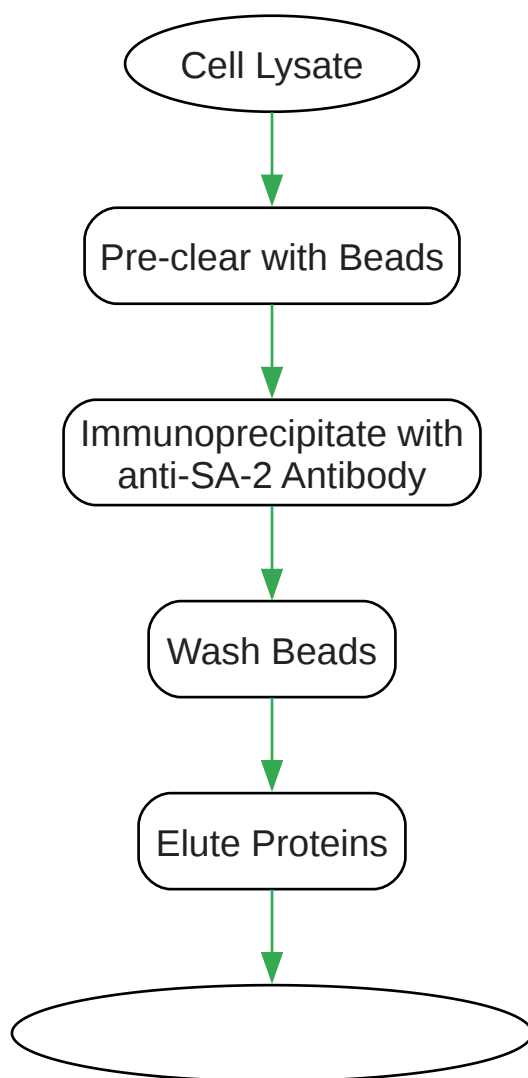
XL-MS is a technique used to identify protein-protein interactions and their interfaces by covalently linking interacting proteins in their native cellular environment.

Objective: To identify the interaction partners of **SA-2** and map the interacting surfaces within the cohesin complex in situ.

Methodology:

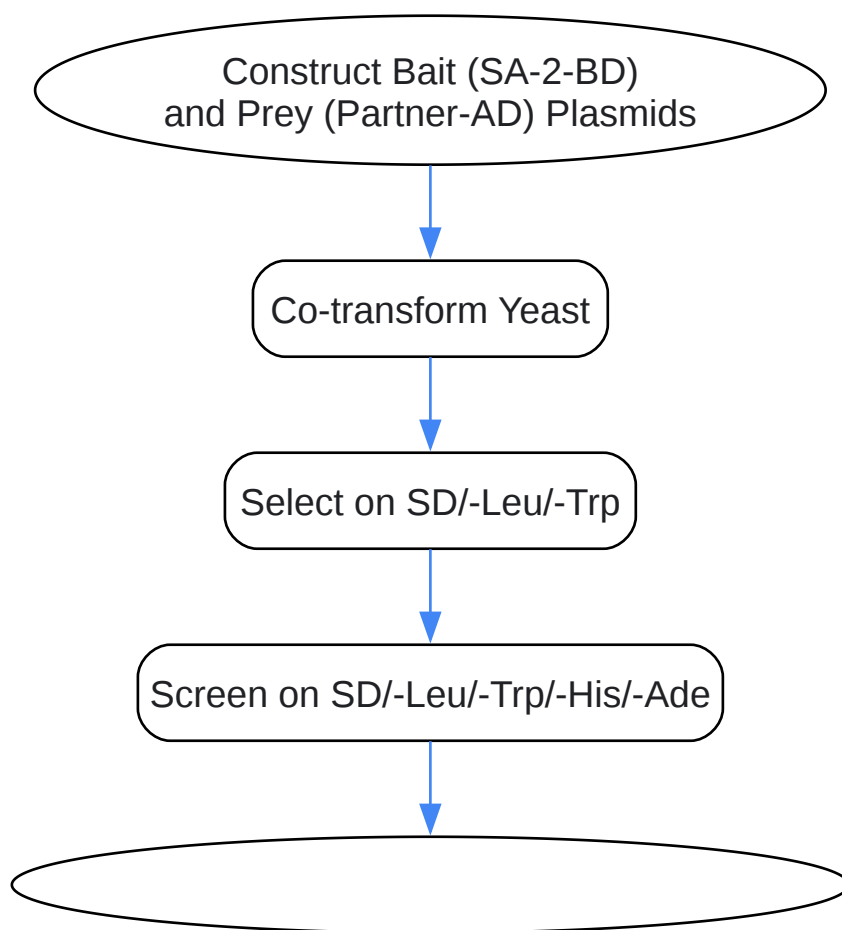
- In vivo Cross-linking:
 - Treat cultured cells with a membrane-permeable cross-linker, such as disuccinimidyl suberate (DSS) or a cleavable version like DSSO.^[5] The cross-linker will covalently link primary amines (e.g., lysine residues) of proteins that are in close proximity.
 - Quench the cross-linking reaction with a quenching buffer (e.g., Tris-HCl).
- Protein Extraction and Digestion:
 - Lyse the cross-linked cells and extract the proteins.
 - Denature, reduce, and alkylate the proteins.
 - Digest the cross-linked protein complexes into peptides using a protease such as trypsin. A sequential digestion with a second protease can improve sequence coverage.^[6]
- Enrichment and Mass Spectrometry:
 - Enrich for cross-linked peptides using size-exclusion chromatography (SEC) or other fractionation methods.
 - Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - Use specialized software (e.g., xiSEARCH, pLink) to identify the cross-linked peptides from the complex MS/MS spectra.^[6]
 - The identification of a cross-linked peptide between **SA-2** and another protein provides direct evidence of their interaction and gives proximity information between the linked amino acid residues.

Visualizing SA-2 Interactions and Experimental Workflows



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Caption: Workflow for Co-Immunoprecipitation of **SA-2**.



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Caption: Workflow for Yeast Two-Hybrid Assay.

Conclusion

SA-2 is a critical subunit of the cohesin complex, with its primary interactions being with RAD21, SMC1A, and SMC3, as well as the chromatin-associated factor CTCF. The study of these interactions is paramount for understanding the molecular basis of cohesinopathies and cancers associated with STAG2 mutations. The experimental protocols detailed in this guide provide a framework for researchers to investigate these interactions further. While quantitative data for **SA-2** binding affinities remains an area for future investigation, the methodologies presented here will be instrumental in elucidating the precise mechanisms of **SA-2** function and in the development of novel therapeutic strategies targeting the cohesin complex.

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